molecular formula C23H15Cl2N3O2 B15082469 N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide

Cat. No.: B15082469
M. Wt: 436.3 g/mol
InChI Key: SMYMBQJLGJMGLA-LGJNPRDNSA-N
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Description

N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide is a chemical compound that belongs to the class of oxamides This compound is characterized by the presence of an anthracene moiety linked to a dichlorophenyl group through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide typically involves the condensation of anthracene-9-carbaldehyde with N-(2,3-dichlorophenyl)oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, leading to the inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C23H15Cl2N3O2/c24-19-10-5-11-20(21(19)25)27-22(29)23(30)28-26-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,27,29)(H,28,30)/b26-13+

InChI Key

SMYMBQJLGJMGLA-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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